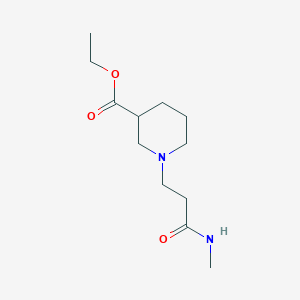
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Méthodes De Préparation
The synthesis of Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate typically involves the reaction of piperidine-3-carboxylic acid ethyl ester with 2-bromoethylamine hydrobromide through a nucleophilic substitution (SN2) reaction . The reaction conditions often require a suitable solvent and a controlled temperature to ensure the desired product yield.
Analyse Des Réactions Chimiques
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter modulator.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, which plays a crucial role in the central nervous system . The compound’s effects are mediated through its binding to GABA receptors, influencing neurotransmission and neuronal activity.
Comparaison Avec Des Composés Similaires
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
Ethyl piperidine-3-carboxylate: Used as a starting material in the synthesis of various piperidine derivatives.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: Known for its anticonvulsant activity and potential use in treating epilepsy.
Ethyl 2-oxo-3-piperidinecarboxylate: Utilized in the synthesis of pharmacologically active compounds
Propriétés
Formule moléculaire |
C12H22N2O3 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
ethyl 1-[3-(methylamino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-3-17-12(16)10-5-4-7-14(9-10)8-6-11(15)13-2/h10H,3-9H2,1-2H3,(H,13,15) |
Clé InChI |
LFIYRUDTYVRSBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCN(C1)CCC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


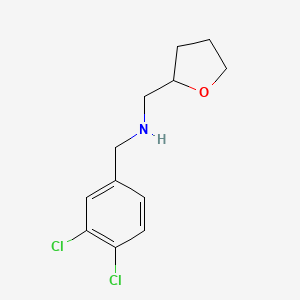
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)

![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)

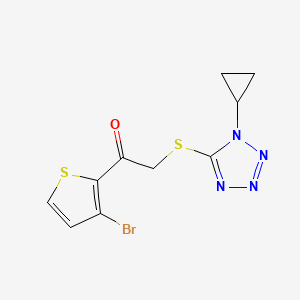
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
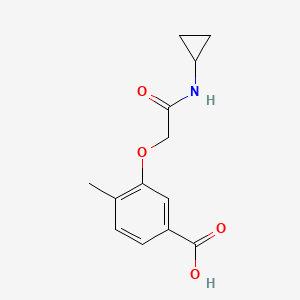
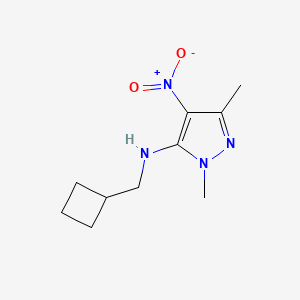
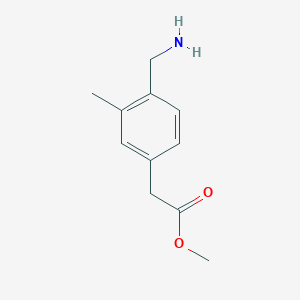
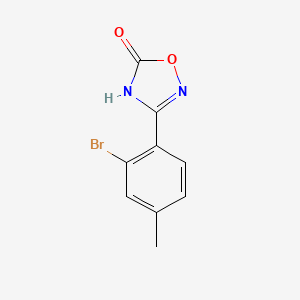
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
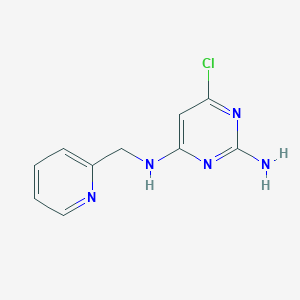
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
